Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate
Description
Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate (CAS: 204643-48-1) is a malonate derivative characterized by a methyleneamino group substituted with a 2-methoxy-2-oxoethyl moiety. Its molecular formula is C₁₁H₁₇NO₆, with an average molecular weight of 259.258 g/mol . Structurally, it consists of a malonate core esterified with two ethyl groups and a functionalized enamine group. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for constructing quinolones and chromene derivatives, owing to its reactive α,β-unsaturated ester system .
Properties
IUPAC Name |
diethyl 2-[[(2-methoxy-2-oxoethyl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-4-17-10(14)8(11(15)18-5-2)6-12-7-9(13)16-3/h6,12H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSTPHAXRDTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC(=O)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 2-methoxy-2-oxoethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds or modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives where the enamine substituent varies (e.g., aryl, heteroaryl, or aliphatic groups). These modifications influence reactivity, physical properties, and biological activity.
Key Observations :
- Electronic Effects: Aryl substituents (e.g., 4-Cl, 4-F) enhance electrophilicity at the α-carbon, facilitating cyclization into quinolones .
- Steric Influence : Bulky substituents (e.g., 3-iodo-4-methoxy) reduce reaction yields due to steric hindrance , while smaller groups (e.g., methoxy-oxoethyl) may improve solubility.
- Biological Activity : Chloro- and fluoro-substituted derivatives exhibit antibacterial properties via inhibition of DNA gyrase , whereas pyridyl analogues show promise as kinase inhibitors .
Critical Parameters :
- Solvent Choice: Diphenyl ether or toluene enhances cyclization efficiency in quinolone synthesis .
- Temperature : Higher temperatures (220°C) are required for intramolecular cyclization into chromenes .
Spectral and Physicochemical Properties
- NMR : Aryl-substituted derivatives show aromatic proton signals (δ 7.2–8.5 ppm), while the target compound’s aliphatic substituent lacks these, simplifying its ¹H NMR spectrum .
- Mass Spectrometry : The target compound’s molecular ion (m/z 259.1) contrasts with halogenated analogues (e.g., m/z 309.1 for 4-chloro derivative) .
- Melting Points : Aryl derivatives generally exhibit higher melting points (63–70°C) due to π-π stacking, whereas aliphatic derivatives are oils or low-melting solids .
Biological Activity
Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, focusing on antifungal activity and other pharmacological properties.
This compound has the following chemical characteristics:
- Molecular Formula :
- Molecular Weight : 259.26 g/mol
- CAS Number : 204643-48-1
The compound features a diethyl malonate backbone with a methylene bridge containing a methoxy-substituted amino group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between diethyl malonate and appropriate amines under specific conditions to yield the desired product. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound derivatives against Fusarium oxysporum, a significant plant pathogen. The following findings summarize its antifungal activity:
- Inhibition Concentration (IC50) : The compound demonstrated varying levels of antifungal activity with IC50 values ranging from to , indicating strong fungicidal properties at lower concentrations .
- Mechanism of Action : The antifungal activity is believed to arise from the disruption of fungal cell wall synthesis or inhibition of key metabolic pathways, although detailed mechanisms remain to be elucidated.
Other Pharmacological Properties
In addition to antifungal effects, preliminary investigations suggest that this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, although specific data on this compound is limited.
- Cytotoxic Effects : Initial studies indicate that certain analogs may possess cytotoxic properties against cancer cell lines, warranting further investigation into their potential as anticancer agents.
Research Findings and Case Studies
A recent study evaluated several derivatives of diethyl malonates for their antifungal efficacy against Fusarium oxysporum. The results indicated that compounds with ortho-nitro substitutions exhibited the highest activity, supporting structure-activity relationship (SAR) studies aimed at optimizing antifungal properties .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 1 | 0.013 | Fungicidal |
| Compound 2 | <0.5 | Fungicidal |
| Compound 3 | 18 | Fungistatic |
| Compound 4 | 35 | Fungistatic |
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Peaks at δ 8.4–11.5 ppm (enamine CH=N), δ 4.1–4.5 ppm (ester OCH₂CH₃), and δ 1.2–1.4 ppm (CH₃) confirm structure .
- HRMS : ESI-MS in positive ion mode validates molecular ion [M+H]⁺ (e.g., m/z 307.1 for C₁₃H₁₉N₂O₅) .
- X-ray Crystallography : Resolves tautomeric forms and molecular packing (e.g., P2₁/c space group, hydrogen-bonding networks) .
Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs) and reference compounds (e.g., diethyl ethoxymethylenemalonate) .
How does tautomerism affect spectral interpretation and reactivity in this compound?
Advanced Structural Analysis
The compound exists as a mixture of enamine (CH=N) and imine (NH-C=O) tautomers, detectable via:
- VT-NMR : Variable-temperature NMR (e.g., 25–100°C) shows coalescence of peaks, indicating dynamic equilibrium .
- IR Spectroscopy : Bands at 1640 cm⁻¹ (C=N) and 1720 cm⁻¹ (C=O) confirm tautomeric forms .
Reactivity Impact : Tautomers exhibit divergent reactivity—enamines undergo Michael additions, while imines participate in cyclization reactions .
What strategies are employed to study its role as a Michael acceptor in nucleophilic additions?
Q. Reactivity and Mechanism
- Substrate Screening : React with nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, MeCN) at 25–60°C. Monitor via TLC .
- Kinetic Studies : Pseudo-first-order kinetics (UV-Vis at 300 nm) determine rate constants (k) under varying pH and temperatures .
- Stereoselectivity : Chiral catalysts (e.g., 9-amino-cinchona alkaloids) induce enantioselectivity (up to 90% ee) in asymmetric additions .
How is the compound evaluated for biological activity in antimicrobial assays?
Q. Biological Evaluation Methods
- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (concentrations 1–256 µg/mL) .
- Enzyme Inhibition : Measure IC₅₀ against β-lactamase or DNA gyrase using fluorogenic substrates (e.g., nitrocefin) .
- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity (IC₅₀ > 100 µM for non-toxic profiles) .
What computational approaches predict its interactions with biological targets?
Q. Advanced Modeling
- Molecular Docking : AutoDock Vina screens against PDB targets (e.g., 1KZN for DNA gyrase). Key interactions: H-bonding with Arg1366 and π-stacking with Tyr109 .
- MD Simulations : GROMACS 2023 assesses binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) .
How does X-ray crystallography resolve structural ambiguities in derivatives?
Q. Crystallographic Insights
- Sample Preparation : Recrystallize from ethanol/cyclohexane (1:3) to obtain single crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement (ShelXL) resolves disorder in ester groups .
- Packing Analysis : Hydrogen bonds (O···H-N, 2.8–3.0 Å) and π-π stacking (3.5 Å) explain stability and reactivity .
How do researchers address discrepancies in synthetic yields reported across studies?
Q. Data Contradiction Resolution
- Design of Experiments (DoE) : Vary factors (catalyst loading, temperature) via response surface methodology (RSM) to identify optimal conditions .
- Side Reaction Analysis : LC-MS identifies byproducts (e.g., hydrolyzed malonates) to adjust protecting groups or anhydrous conditions .
What are common challenges in synthesizing this compound, and how are they mitigated?
Q. Troubleshooting Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
